2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide
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Overview
Description
2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide is a complex organic compound that features a thiadiazole ring, a phenylacetamide group, and a methylsulfonyl amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide typically involves multiple steps. One common method includes the formation of the thiadiazole ring through cyclization reactions involving appropriate precursors. The phenylacetamide group is then introduced through acylation reactions. The methylsulfonyl amino group is added via sulfonation reactions using reagents like methylsulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The methylsulfonyl amino group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share structural similarities and have been studied for their biological activities.
β-amino-α-mesyl-γ-sultams: These compounds also contain sulfonyl groups and have shown potential in medicinal chemistry.
Uniqueness
2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N4O3S3 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[[5-(methanesulfonamido)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C11H12N4O3S3/c1-21(17,18)15-10-13-14-11(20-10)19-7-9(16)12-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,16)(H,13,15) |
InChI Key |
WFJQHULSDVBOEA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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